N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide
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Overview
Description
4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl furan-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is derived from the combination of a piperidine ring with acetamido and furan-2-carboxylate groups, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl furan-2-carboxylate typically involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The acetamido and furan groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a radioprotective agent in cell cultures.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the stabilization of polymers and as an additive in various industrial processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Oxidation-Reduction Reactions: Acts as an oxidizing or reducing agent in chemical reactions.
Radioprotective Mechanism: In biological systems, it protects cells from radiation-induced damage by modulating the expression of proteins involved in apoptosis and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use in oxidation reactions.
4-Acetamido-TEMPO: A derivative with similar structural properties and applications.
Uniqueness
Its ability to undergo multiple types of reactions and its versatility in scientific research make it a valuable compound .
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate |
InChI |
InChI=1S/C16H24N2O4/c1-11(19)17-12-9-15(2,3)18(16(4,5)10-12)22-14(20)13-7-6-8-21-13/h6-8,12H,9-10H2,1-5H3,(H,17,19) |
InChI Key |
OYIZHXMJXCSMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CO2)(C)C |
Origin of Product |
United States |
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